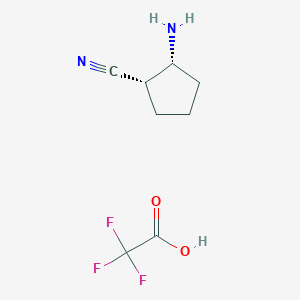
(R)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a chiral center, making it an enantiomerically pure substance, which can have significant implications for its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and methylamine.
Formation of Intermediate: The aldehyde group of 2-chloro-4-methoxybenzaldehyde is reacted with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and ensure consistent quality and yield.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the enantiomeric purity and overall quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, sodium ethoxide, or other alkoxide bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL has several scientific research applications, including:
Medicinal Chemistry: Investigating its potential as a pharmaceutical agent due to its chiral nature and biological activity.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.
Pharmacology: Studying its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: Utilizing its unique chemical properties in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Inhibiting the activity of specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity, leading to changes in cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL: The enantiomer of the compound, which may have different biological activities.
2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethanol: A racemic mixture of both enantiomers.
2-(2-Chloro-4-methoxyphenyl)-2-aminoethanol: A similar compound lacking the methyl group.
Uniqueness
®-2-(2-Chloro-4-methoxyphenyl)-2-(methylamino)ethan-1-OL is unique due to its specific chiral configuration, which can lead to distinct biological activities and interactions compared to its enantiomer or racemic mixture. Its unique chemical structure also allows for specific synthetic applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
|---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
(2R)-2-(2-chloro-4-methoxyphenyl)-2-(methylamino)ethanol |
InChI |
InChI=1S/C10H14ClNO2/c1-12-10(6-13)8-4-3-7(14-2)5-9(8)11/h3-5,10,12-13H,6H2,1-2H3/t10-/m0/s1 |
InChI-Schlüssel |
GHJGVAQNNLJEAF-JTQLQIEISA-N |
Isomerische SMILES |
CN[C@@H](CO)C1=C(C=C(C=C1)OC)Cl |
Kanonische SMILES |
CNC(CO)C1=C(C=C(C=C1)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-6,6-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13051048.png)

![(1S,2R)-1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13051058.png)
![(1R,2S)-1-Amino-1-[2-(propan-2-YL)phenyl]propan-2-OL](/img/structure/B13051067.png)
![N-(3-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-YL)-3H-imidazo[4,5-B]pyridin-7-YL)benzamide](/img/structure/B13051078.png)
![(3S)-3-Amino-3-[2-hydroxy-5-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13051080.png)
![2-Fluoro-8-azaspiro[4.5]decane hcl](/img/structure/B13051090.png)



